molecular formula C11H10N2O5S B12439736 Pyridiniumm-nitrobenzenesulfonate

Pyridiniumm-nitrobenzenesulfonate

Cat. No.: B12439736
M. Wt: 282.27 g/mol
InChI Key: RUCCIRTVEYMEQG-UHFFFAOYSA-N
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Description

Pyridinium 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. It is a pyridinium salt formed by the combination of pyridine and 3-nitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis, particularly as a mild acid catalyst used in the formation of cyclic orthoesters, which are used as protecting groups in nucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of pyridine and 3-nitrobenzenesulfonic acid in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of pyridinium 3-nitrobenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridinium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. The compound facilitates the formation of cyclic orthoesters by protonating the carbonyl oxygen of the starting material, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic activity is crucial in the protection of nucleosides and other sensitive functional groups during organic synthesis .

Comparison with Similar Compounds

Uniqueness: Pyridinium 3-nitrobenzenesulfonate is unique due to its specific application in the formation of cyclic orthoesters and its mild acidic nature, which makes it suitable for reactions involving sensitive functional groups. Its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions, further enhances its versatility in organic synthesis .

Properties

Molecular Formula

C11H10N2O5S

Molecular Weight

282.27 g/mol

IUPAC Name

2-nitrobenzenesulfonate;pyridin-1-ium

InChI

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H

InChI Key

RUCCIRTVEYMEQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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